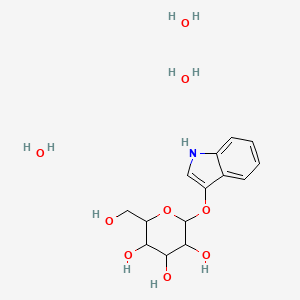
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99%: is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is a crystalline solid that is white to pale grey in color and is known for its use as a colorimetric substrate for laminarinase . This compound is a constituent of the Chinese medicinal herb Isatis indigotica, which is widely used for the treatment of influenza, viral pneumonia, mumps, pharyngitis, and hepatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indoxyl-beta-D-glucopyranoside involves the glycosylation of indoxyl with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of 3-Indoxyl-beta-D-glucopyranoside may involve the use of large-scale bioreactors for enzymatic glycosylation. The process includes the fermentation of Isatis indigotica followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Indoxyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dye.
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release indoxyl and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly used.
Major Products Formed:
Indigo Dye: Formed through the oxidation of indoxyl.
Indoxyl and Glucose: Formed through the hydrolysis of the glycosidic bond.
Wissenschaftliche Forschungsanwendungen
3-Indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Indoxyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase to release indoxyl and glucose . Indoxyl can then undergo oxidation to form indigo dye. The compound’s effects in medicinal applications are attributed to its ability to modulate immune responses and inhibit viral replication .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-indoxyl-beta-D-glucopyranoside: A chromogenic substrate that yields a red precipitate when cleaved.
Indoxyl-3-acetate: Another indoxyl derivative used in similar enzymatic assays.
Uniqueness: 3-Indoxyl-beta-D-glucopyranoside is unique due to its specific use in traditional Chinese medicine and its role as a substrate for beta-glucosidase assays . Its ability to form indigo dye upon oxidation also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNNZSQALVSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
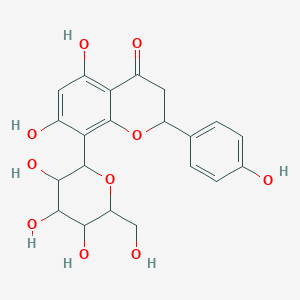

![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
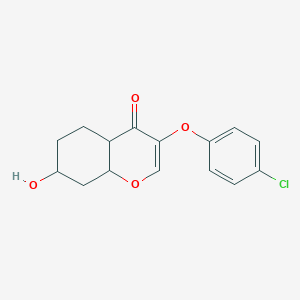
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
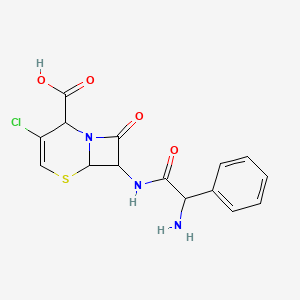
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
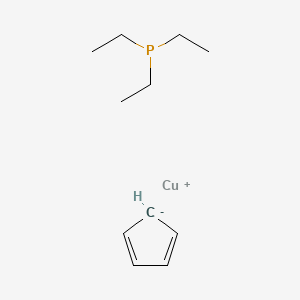
![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
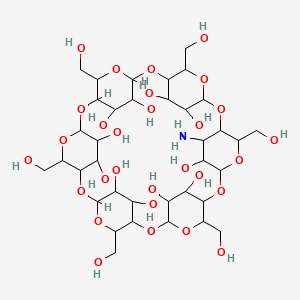
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
